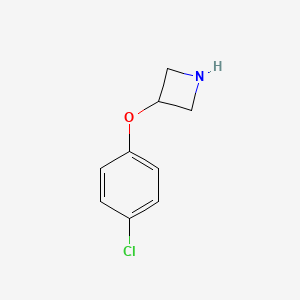

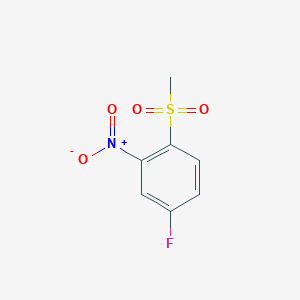

3-(4-Chlorophenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered interest due to their presence in biologically active compounds and their utility in organic synthesis. The compound of interest, 3-(4-Chlorophenoxy)azetidine, is not directly mentioned in the provided papers, but these papers discuss various azetidine derivatives that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related azetidine compounds.

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of significant interest. For instance, a convenient synthesis route for 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and cyclization with potassium carbonate in DMSO . Another study reports the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams, which are then transformed into new building blocks for further chemical synthesis . Additionally, the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines is described, highlighting the versatility of azetidine derivatives in synthetic chemistry . The La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines is another synthetic method that showcases the potential for creating azetidine structures .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for understanding their reactivity and biological activity. The papers provided do not directly analyze the molecular structure of 3-(4-Chlorophenoxy)azetidine, but they do provide structural data for related compounds. For example, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones involves the establishment of structures based on analytical and spectral data . Similarly, the characterization of intermediates such as 2-azetines in the rearrangement of 2-aryl-3,3-dichloroazetidines is achieved using NMR spectroscopy .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The reactivity of 3,3-dichloroazetidines with bases, leading to ring contraction and the formation of aziridines, is one such example . The polymerization of azetidine under the influence of cationic initiators is another reaction that demonstrates the chemical versatility of azetidine derivatives . Furthermore, the synthesis of novel 4-oxo-azetidine derivatives from Schiff bases and their evaluation for antioxidant activity indicates the potential for chemical modification and functionalization of azetidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of chlorine substituents on the phenyl ring of 4-oxo-azetidine derivatives has been shown to significantly affect their antioxidant activity . The polymerization behavior of azetidine and the properties of the resulting polymer, which contains varying percentages of tertiary, secondary, and primary amino functions, also reflect the impact of molecular structure on physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 3-(4-Chlorophenoxy)azetidine and related azetidines are used in the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives. These compounds have been synthesized and characterized, displaying moderate to significant antioxidant effects (Nagavolu et al., 2017).

- Another study focused on synthesizing and characterizing 3-(4-chlorophenyl) bicyclic azetidin-2-one for its biological activity in inhibiting cholesterol in the blood of laboratory animals (Salman & Magtoof, 2019).

Antioxidant Activity

- Novel 4-oxo-azetidine derivatives synthesized from Schiff bases have been evaluated for their antioxidant activity. Derivatives with a chlorine substituent on the phenyl ring exhibited maximum activity (Madhavi & Rani, 2014).

Pharmacological Potential

- Azetidines, including those similar to 3-(4-chlorophenoxy)azetidine, display a range of pharmacological activities such as anticancer, antibacterial, antimicrobial, and antischizophrenic activities. These compounds are gaining attention in medicinal research due to their stability and diverse biological properties (Parmar et al., 2021).

Ring Transformation and Synthesis

- Studies on ring transformation of 2-(2-mesyloxyethyl)azetidines have led to the stereoselective preparation of various azaheterocycles, providing valuable templates in medicinal chemistry (Mollet et al., 2011).

- An efficient synthesis of azetidine from commercially available precursors has been reported, offering potential for preparing N-substituted azetidines (Huszthy et al., 1993).

Antimicrobial Activities

- Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, showing promising results as new antimicrobial compounds (Ilango & Arunkumar, 2011).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 and H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDDYJEXTWRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626953 |

Source

|

| Record name | 3-(4-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)azetidine | |

CAS RN |

753445-45-3 |

Source

|

| Record name | 3-(4-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)